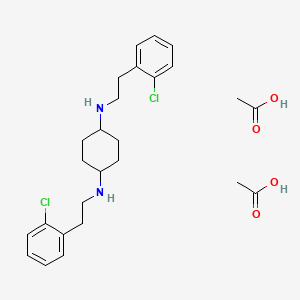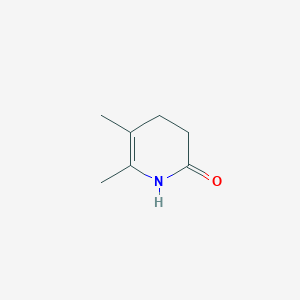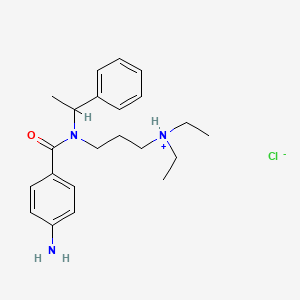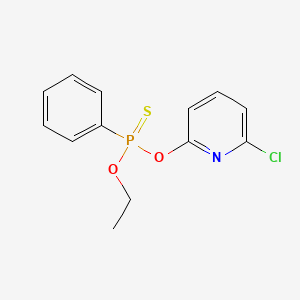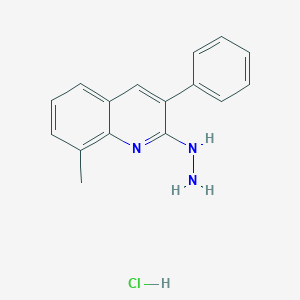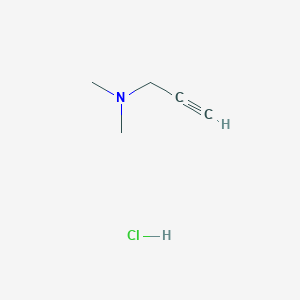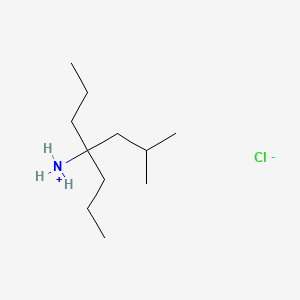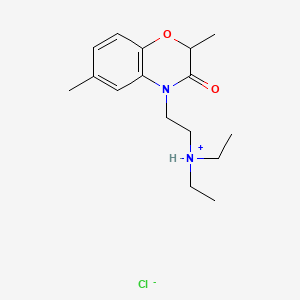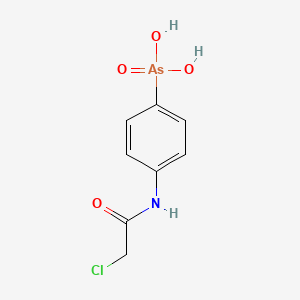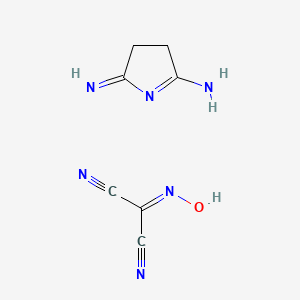
2-hydroxyiminopropanedinitrile;5-imino-3,4-dihydropyrrol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxyiminopropanedinitrile; 5-imino-3,4-dihydropyrrol-2-amine is a compound with the molecular formula C7H8N6O and a molecular weight of 192.178 g/mol. This compound is known for its unique structure, which includes both hydroxyimino and imino groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxyiminopropanedinitrile; 5-imino-3,4-dihydropyrrol-2-amine typically involves the reaction of hydroxyimino-malononitrile with pyrrolidine-2,5-dione-diimine. The reaction conditions often include the use of solvents such as ethanol or pyridine, and the reaction is carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be utilized to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxyiminopropanedinitrile; 5-imino-3,4-dihydropyrrol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino groups to amine groups.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted products, depending on the nucleophile used.
Applications De Recherche Scientifique
2-hydroxyiminopropanedinitrile; 5-imino-3,4-dihydropyrrol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-hydroxyiminopropanedinitrile; 5-imino-3,4-dihydropyrrol-2-amine involves its interaction with various molecular targets. The hydroxyimino and imino groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity and protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2,5-dione-diimine: A related compound with similar structural features.
Hydroxyimino-malononitrile: Another compound with a hydroxyimino group.
Uniqueness
2-hydroxyiminopropanedinitrile; 5-imino-3,4-dihydropyrrol-2-amine is unique due to the presence of both hydroxyimino and imino groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds.
Propriétés
Numéro CAS |
6318-05-4 |
|---|---|
Formule moléculaire |
C7H8N6O |
Poids moléculaire |
192.18 g/mol |
Nom IUPAC |
2-hydroxyiminopropanedinitrile;5-imino-3,4-dihydropyrrol-2-amine |
InChI |
InChI=1S/C4H7N3.C3HN3O/c5-3-1-2-4(6)7-3;4-1-3(2-5)6-7/h1-2H2,(H3,5,6,7);7H |
Clé InChI |
UHPDWJPBLNVJSF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=N)N=C1N.C(#N)C(=NO)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B13751837.png)
